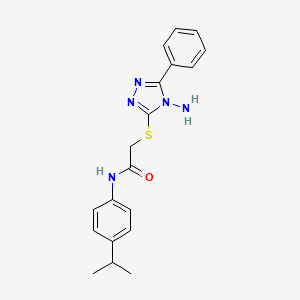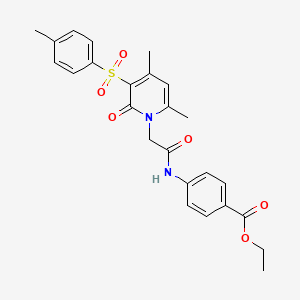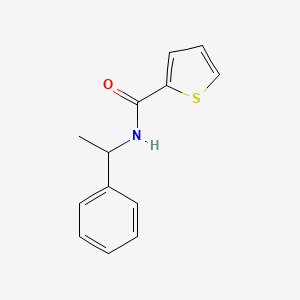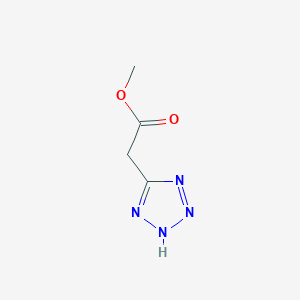
2-(2H-1,2,3,4-tetrazol-5-il)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.118. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Se incorporan a las moléculas de fármacos para mejorar la biodisponibilidad, la estabilidad metabólica y la afinidad de unión a las proteínas diana .
- Los científicos han sintetizado derivados de ácidos benzoicos que contienen tetrazol. Estos compuestos se evaluaron para determinar su actividad antibacteriana. Las estructuras basadas en tetrazol muestran propiedades antimicrobianas prometedoras .
- Los estudios de acoplamiento molecular in silico ayudan a predecir sus interacciones con las enzimas diana, como la proteína P38 MAP quinasa .
Química Medicinal y Diseño de Fármacos
Agentes Antibacterianos
Investigación Anticancerígena
Agentes Antiinfecciosos
Mecanismo De Acción
Target of Action
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, as a derivative of tetrazole, is known to interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction results in a wide range of biological properties, making it a promising drug in pharmaceutical chemistry .
Mode of Action
The mode of action of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate involves its reaction with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It also undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Biochemical Pathways
It’s known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may influence pathways involving carboxylic acids.
Pharmacokinetics
Tetrazole derivatives are known to boost lipophilicity and enhance bioavailability . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may have good bioavailability.
Result of Action
It’s known that tetrazole derivatives can result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Action Environment
The action environment of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is likely to be influenced by various factors. For instance, it’s known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction . Therefore, the stability and efficacy of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may be influenced by environmental conditions such as temperature and physical stress.
Propiedades
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
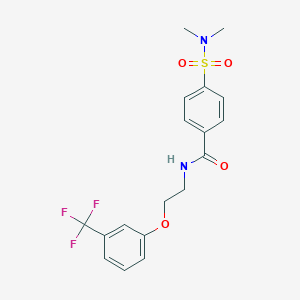
![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)
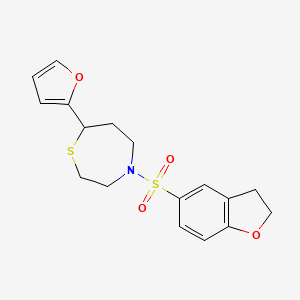
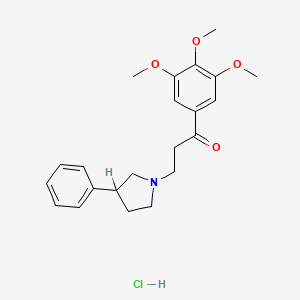
![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)
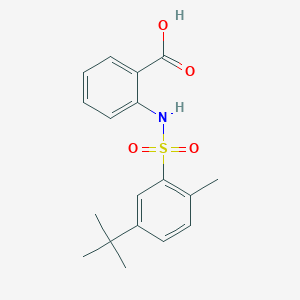
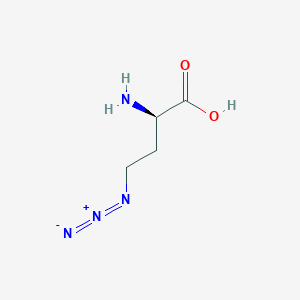
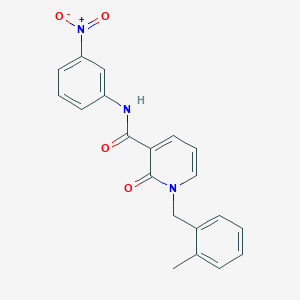
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
